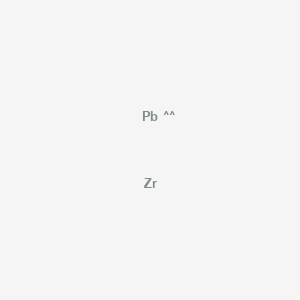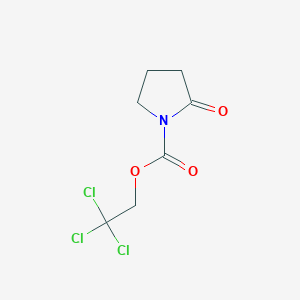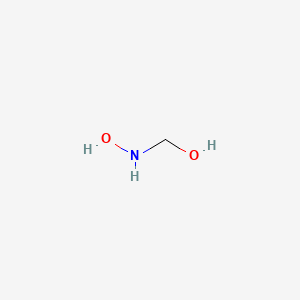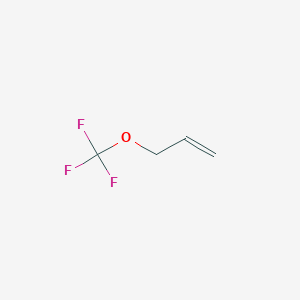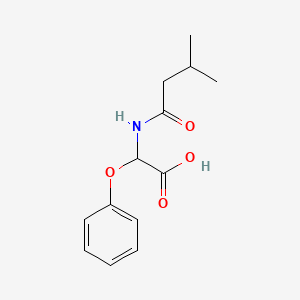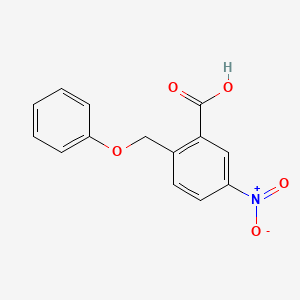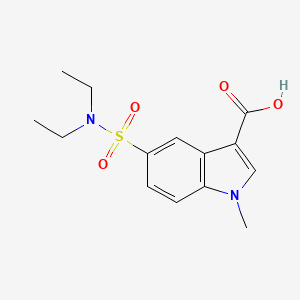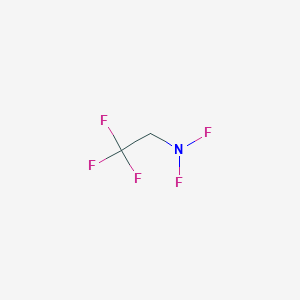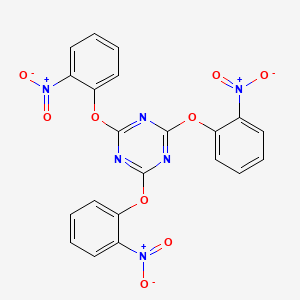![molecular formula C16H26O2 B14288272 [1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol CAS No. 116263-79-7](/img/structure/B14288272.png)
[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and rigidity. The presence of two hydroxyl groups at the 4,4’ positions makes it a diol, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol typically involves the Diels-Alder reaction, followed by various functionalization steps. One common route starts with the preparation of a Diels-Alder adduct from cyclooctatetraene and maleic anhydride. This adduct is then subjected to allylation and ring-closing metathesis to form the bicyclo[2.2.2]octane core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps.
化学反応の分析
Types of Reactions
[1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for studying steric effects in various reactions .
Biology
In biology, this compound can be used as a scaffold for designing bioactive molecules. Its stability and rigidity make it suitable for drug design and development.
Medicine
In medicine, derivatives of [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol have shown potential as therapeutic agents. For example, certain derivatives exhibit antitumor activity by inhibiting topoisomerase II and promoting DNA interstrand cross-linking .
Industry
In industry, this compound can be used in the production of polymers and materials with unique mechanical properties. Its rigid structure contributes to the strength and durability of these materials.
作用機序
The mechanism by which [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol exerts its effects depends on its specific application. In medicinal chemistry, for example, it may inhibit enzymes like topoisomerase II, leading to the disruption of DNA replication and cell division . The molecular targets and pathways involved vary based on the functional groups attached to the bicyclo[2.2.2]octane core.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound has a larger bicyclic structure and different chemical properties.
Bicyclo[3.3.3]undecane: Another larger bicyclic compound with unique properties.
Uniqueness
What sets [1,1’-Bi(bicyclo[2.2.2]octane)]-4,4’-diol apart is its specific arrangement of hydroxyl groups and its rigid, stable structure. This makes it particularly useful in applications requiring high stability and rigidity, such as in the design of bioactive molecules and advanced materials .
特性
CAS番号 |
116263-79-7 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
4-(4-hydroxy-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C16H26O2/c17-15-7-1-13(2-8-15,3-9-15)14-4-10-16(18,11-5-14)12-6-14/h17-18H,1-12H2 |
InChIキー |
YCJIOLMYKIWUIJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CC2)C34CCC(CC3)(CC4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


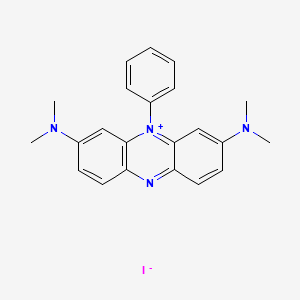
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
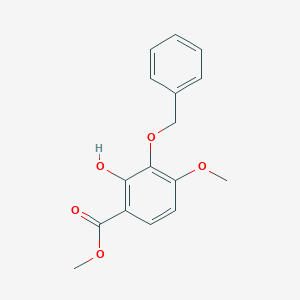
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
